Cas no 1421465-85-1 (N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl-2-(4-fluorophenyl)sulfanylacetamide)

N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl-2-(4-fluorophenyl)sulfanylacetamide 化学的及び物理的性質
名前と識別子
-
- N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl-2-(4-fluorophenyl)sulfanylacetamide
- N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide
- VU0548083-1
- 1421465-85-1
- F6414-0132
- N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)sulfanylacetamide
- N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-[(4-FLUOROPHENYL)SULFANYL]ACETAMIDE
- AKOS024555485
-
- インチ: 1S/C18H18FNO3S/c19-14-2-4-15(5-3-14)24-11-18(22)20-10-16(21)12-1-6-17-13(9-12)7-8-23-17/h1-6,9,16,21H,7-8,10-11H2,(H,20,22)
- InChIKey: DDCDQUKHJHMVIH-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)F)CC(NCC(C1C=CC2=C(C=1)CCO2)O)=O
計算された属性
- せいみつぶんしりょう: 347.09914277g/mol
- どういたいしつりょう: 347.09914277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 417
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 83.9Ų
N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl-2-(4-fluorophenyl)sulfanylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6414-0132-2μmol |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide |
1421465-85-1 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6414-0132-10mg |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide |
1421465-85-1 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6414-0132-15mg |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide |
1421465-85-1 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6414-0132-2mg |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide |
1421465-85-1 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6414-0132-5mg |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide |
1421465-85-1 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6414-0132-20mg |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide |
1421465-85-1 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6414-0132-3mg |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide |
1421465-85-1 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6414-0132-25mg |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide |
1421465-85-1 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6414-0132-5μmol |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide |
1421465-85-1 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6414-0132-10μmol |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide |
1421465-85-1 | 10μmol |
$69.0 | 2023-09-09 |
N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl-2-(4-fluorophenyl)sulfanylacetamide 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl-2-(4-fluorophenyl)sulfanylacetamideに関する追加情報
Introduction to N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl-2-(4-fluorophenyl)sulfanylacetamide (CAS No. 1421465-85-1)
N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl-2-(4-fluorophenyl)sulfanylacetamide, identified by its CAS number 1421465-85-1, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule exhibits a complex structural framework that combines several pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development.
The structural composition of N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl-2-(4-fluorophenyl)sulfanylacetamide includes a benzofuran core, a hydroxyethyl side chain, and a sulfanylacetamide moiety. The benzofuran ring is a well-known scaffold in medicinal chemistry, often found in bioactive molecules due to its ability to interact with various biological targets. The presence of the hydroxyethyl group introduces a polar region that can enhance solubility and binding affinity, while the sulfanylacetamide moiety provides a hydrogen bond donor/acceptor capability, crucial for molecular recognition.
In recent years, there has been growing interest in molecules that incorporate fluorine atoms, such as the 4-fluorophenyl group in this compound. Fluorinated aromatic rings are frequently used in drug design due to their ability to modulate metabolic stability, lipophilicity, and binding interactions. The fluorine atom can also influence the electronic properties of the molecule, potentially enhancing its affinity for biological targets.
Current research in the field of medicinal chemistry has highlighted the importance of multifunctional compounds that can simultaneously address multiple biological pathways. N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl-2-(4-fluorophenyl)sulfanylacetamide fits this criterion well, as its structural features suggest potential activity against various therapeutic targets. For instance, the benzofuran core has been associated with anti-inflammatory and analgesic properties, while the sulfanylacetamide moiety is known to interact with enzymes and receptors involved in metabolic disorders.
One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. The benzofuran scaffold is particularly relevant here, as several FDA-approved drugs contain this moiety and have demonstrated efficacy in conditions such as epilepsy and Alzheimer's disease. The addition of the 4-fluorophenyl group may further enhance its pharmacological profile by improving blood-brain barrier penetration and reducing systemic toxicity.
The hydroxyethyl side chain in N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl-2-(4-fluorophenyl)sulfanylacetamide also plays a critical role in its overall activity. This group can form hydrogen bonds with biological targets, increasing binding affinity and selectivity. Moreover, it can influence the molecule's solubility and pharmacokinetic properties, which are essential factors for drug development.
In vitro studies have begun to explore the biological activity of N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl-2-(4-fluorophenyl)sulfanylacetamide. Initial results suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to inflammation and pain modulation. These findings are particularly promising given the high unmet medical needs in these areas. Further research is warranted to fully elucidate its mechanism of action and potential therapeutic applications.
The synthesis of N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl-2-(4-fluorophenyl)sulfanylacetamide presents several challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations are particularly useful for introducing the various functional groups present in this compound.
The role of computational chemistry in the design and optimization of N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl-2-(4-fluorophenyl)sulfanylacetamide cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities, metabolic stability, and other key pharmacokinetic properties before conducting expensive experimental studies. This approach not only accelerates the drug discovery process but also reduces costs associated with trial-and-error experimentation.
The future prospects for N-2-(2,3-dihydro-1-benzofuran-5-yli)-l]-hydroxyethyl-l)-(4-fluorophenyl)sulfanylacetamide are promising given its unique structural features and potential therapeutic applications. Further investigation into its biological activity, pharmacokinetic properties, and synthetic feasibility will be essential to determine its suitability for clinical development. Collaborative efforts between academic researchers and pharmaceutical companies will likely be necessary to fully realize its potential as a novel therapeutic agent.
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